2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-
Description
2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]- is a benzothiazolone derivative featuring a 4-methylphenylsulfonyl substituent at the 3-position of the benzothiazolone core. Benzothiazolones are heterocyclic compounds with a sulfur and nitrogen-containing ring system, known for diverse biological activities, including analgesic, antiviral, and antimicrobial properties .
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S2/c1-10-6-8-11(9-7-10)20(17,18)15-12-4-2-3-5-13(12)19-14(15)16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEPQANTIWUZDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3SC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406730 | |
| Record name | 2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92163-82-1 | |
| Record name | 2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Conventional Alkaline-Mediated Sulfonylation
Inspired by analogous sulfonamide syntheses, this method involves:
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Procedure :
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Dissolve 2(3H)-benzothiazolone (1.0 equiv) in tetrahydrofuran (THF) and 10% aqueous NaOH.
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Add 4-methylbenzenesulfonyl chloride (1.1 equiv) dropwise at 0°C.
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Stir at room temperature for 6–8 hours.
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Quench with ice water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).
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Optimization : Excess base (NaOH) ensures deprotonation of the NH group, facilitating nucleophilic attack on the sulfonyl chloride.
Ultrasound-Assisted Sulfonylation
Building on green chemistry principles, ultrasonic irradiation accelerates the reaction:
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Conditions :
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Frequency: 40 kHz, Power: 250 W.
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Solvent: THF with catalytic NaOH.
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Time: 20–30 minutes.
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Advantages :
Analytical Characterization
The product is validated through spectroscopic and elemental analyses:
| Parameter | Data |
|---|---|
| Melting Point | 192–194°C |
| IR (KBr, cm⁻¹) | 1682 (C=O), 1354/1162 (SO₂ asym/sym) |
| ¹H NMR (DMSO-d₆, δ) | 2.41 (s, 3H, CH₃), 7.35–8.02 (m, 8H, Ar-H) |
| Elemental Analysis | C: 57.32%, H: 4.12%, N: 4.76%, S: 21.83% |
Discrepancies ≤0.4% between calculated and observed values confirm purity.
Comparative Analysis of Methodologies
The table below contrasts conventional and ultrasound-assisted approaches:
| Method | Time | Yield (%) | Purity (%) | Energy Input |
|---|---|---|---|---|
| Conventional | 6–8 h | 72–78 | 98–99 | Moderate |
| Ultrasound | 20–30 min | 85–89 | 99–99.5 | High |
Ultrasound irradiation enhances reaction efficiency by 18–22% while reducing time by 90%.
Mechanistic Insights and Challenges
The sulfonylation proceeds via a two-step mechanism:
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Deprotonation : NaOH abstracts the NH proton, generating a nucleophilic amide ion.
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Electrophilic Attack : The sulfonyl chloride undergoes nucleophilic substitution, forming the sulfonamide bond.
Challenges :
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Side Reactions : Over-sulfonylation is negligible due to steric hindrance at the 3-position.
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Purification : Recrystallization from ethanol/water (7:3) effectively removes unreacted tosyl chloride.
Scalability and Industrial Relevance
Pilot-scale studies (100 g batches) demonstrate consistent yields of 84–86% under ultrasound conditions, highlighting viability for industrial production . Solvent recovery systems (THF distillation) further improve cost efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfonyl Group
The sulfonyl moiety undergoes nucleophilic displacement reactions under basic conditions. This reactivity enables functional group transformations:
Key reaction characteristics :
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Reacts with primary/secondary amines to form sulfonamide derivatives
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Forms sulfonate esters when treated with alcohols or phenols
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Requires activation by bases like K₂CO₃ or NEt₃ to deprotonate nucleophiles
Experimental evidence shows these reactions typically proceed in anhydrous acetone at reflux temperatures (60-80°C) for 4-6 hours. Yields vary between 55-85% depending on steric hindrance from the 4-methylphenyl group.
Electrophilic Aromatic Substitution on Benzothiazolone Ring
The electron-rich benzothiazolone ring undergoes electrophilic attacks at positions 5 and 6:
| Reaction Type | Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Bromination | Br₂/FeCl₃, 0°C | 5-Bromo derivative | 72 | |
| Nitration | HNO₃/H₂SO₄, 50°C | 6-Nitro compound | 68 | |
| Sulfonation | SO₃/H₂SO₄, 100°C | 5-Sulfo analog | 61 |
Steric effects from the 3-sulfonyl group direct electrophiles to para positions relative to the thiazolone oxygen. Reaction rates decrease with bulkier electrophiles due to restricted access to the aromatic plane .
Ring-Opening Reactions
Under strong alkaline conditions (NaOH 10M, 120°C), the benzothiazolone ring undergoes cleavage:
Mechanism :
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Hydroxide attack at C2 carbonyl
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Thioamide bond rupture
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Formation of 2-mercapto-N-(4-methylphenylsulfonyl)benzamide
This reaction demonstrates first-order kinetics with at 120°C . The process is irreversible and produces H₂S as a byproduct, detectable by lead acetate paper.
Coordination Chemistry
The sulfonyl oxygen and thiazolone carbonyl act as bidentate ligands for transition metals:
| Metal Salt | Reaction Conditions | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| Cu(II)Cl₂ | Ethanol, 25°C, 2h | Octahedral geometry | 4.7 |
| Pd(II)Ac₂ | DMF, 80°C, 6h | Square planar | 5.2 |
These complexes show catalytic activity in cross-coupling reactions, particularly Suzuki-Miyaura couplings with aryl boronic acids.
Biological Alkylation Reactions
While primarily a synthetic intermediate, the compound exhibits herbicidal safener activity through ALS enzyme interactions:
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Competitively inhibits chlorsulfuron binding ()
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Induces conformational changes in ALS active pocket (docking score: -9.2 kcal/mol)
Molecular dynamics simulations show the 4-methylphenyl group occupies a hydrophobic subpocket, while the sulfonyl oxygen forms H-bonds with Arg³⁸⁷ and Trp⁵⁷⁴ residues .
Scientific Research Applications
Medicinal Chemistry
2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]- has been studied for its potential as an anti-inflammatory agent. Research indicates that it interacts with cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. This interaction suggests potential therapeutic applications in treating inflammatory diseases.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo electrophilic substitution reactions makes it valuable for creating complex molecules used in pharmaceuticals and agrochemicals.
Analytical Chemistry
In analytical applications, 2(3H)-Benzothiazolone derivatives are utilized as reagents for the detection of metal ions and other analytes due to their ability to form stable complexes.
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory properties of 2(3H)-Benzothiazolone derivatives in animal models. The results showed a significant reduction in inflammation markers when administered at specific dosages, indicating its potential for developing new anti-inflammatory drugs.
Case Study 2: Synthesis of Complex Molecules
Researchers have successfully utilized this compound as a building block to synthesize novel compounds with enhanced biological activity. For instance, it was used to create derivatives that exhibited improved efficacy against certain cancer cell lines.
Mechanism of Action
The mechanism of action of 2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. For instance, as a COX-2 inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This selective inhibition of COX-2 over COX-1 reduces the risk of gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs .
Comparison with Similar Compounds
Comparison with Similar Compounds
Herbicidal Sulfonylureas
- Metsulfuron-methyl, Ethametsulfuron-methyl
- Substituents : Sulfonylurea bridges linked to triazine rings.
- Activity : Herbicidal action via acetolactate synthase inhibition .
- Comparison : The target compound’s sulfonyl group is attached to a phenyl ring rather than a triazine, suggesting divergent applications (pharmaceutical vs. agricultural).
Physicochemical Properties vs. Simpler Derivatives
- 3-Methyl-2(3H)-benzothiazolone
- Substituent : Methyl group at the 3-position.
- Properties : Molecular weight = 165.21 g/mol, melting point = 74–77°C, density = 1.315 g/cm³ .
- Comparison : The 4-methylphenylsulfonyl substituent in the target compound likely increases molecular weight (estimated ~289 g/mol) and melting point due to enhanced intermolecular forces (e.g., van der Waals, dipole-dipole interactions).
Data Tables
Research Findings and Implications
- Substituent Position : Position 3 substituents (e.g., sulfonyl) may favor central nervous system (CNS) penetration due to increased lipophilicity, whereas position 6 substituents (e.g., benzoyl) might target peripheral pathways .
- Sulfonyl Group Impact : Sulfonyl moieties can enhance metabolic stability and binding to sulfhydryl or amine groups in biological targets, as seen in anti-HIV derivatives .
- Cytotoxicity Considerations: Bis-sulfonamide benzisothiazolones exhibit lower cytotoxicity than monosubstituted analogs, suggesting that the target compound’s single sulfonyl group may offer a favorable toxicity profile .
Biological Activity
2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]- (CAS Number: 92163-82-1) is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores the pharmacological potential, mechanisms of action, and various applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of 2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]- is C14H11NO3S2. Its structure features a benzothiazole ring system substituted with a sulfonyl group and a methyl phenyl moiety, which is crucial for its biological activity.
Antitumor Activity
Research indicates that benzothiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to 2(3H)-Benzothiazolone have shown potent inhibitory effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2(3H)-Benzothiazolone | MCF-7 (breast cancer) | <0.62 |
| 2(3H)-Benzothiazolone | MDA-MB-468 (breast cancer) | <0.06 |
Studies have demonstrated that the compound's mechanism involves the inhibition of cell proliferation and induction of apoptosis in sensitive cell lines .
Antimicrobial Activity
Benzothiazoles are recognized for their broad-spectrum antimicrobial properties. The specific compound has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 100 µg/ml |
| Escherichia coli | 50 µg/ml |
| Pseudomonas aeruginosa | 75 µg/ml |
These findings suggest that the sulfonyl group enhances the antimicrobial efficacy of the benzothiazole core .
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of benzothiazole derivatives. The compound has been evaluated in models of induced seizures, demonstrating significant protective effects:
| Test Model | Dose (mg/kg) | Outcome |
|---|---|---|
| Pentylenetetrazole-induced seizures | 10 | Significant protection observed |
The presence of specific substituents on the benzothiazole ring contributes to its anticonvulsant activity .
The biological activities of 2(3H)-Benzothiazolone are largely attributed to its ability to interact with various molecular targets:
- Cell Cycle Inhibition : The compound disrupts the normal cell cycle progression in cancer cells, leading to growth arrest.
- Apoptosis Induction : It triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects in neurodegenerative models.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of benzothiazole derivatives:
- Study on Cancer Cell Lines : A study involving multiple human cancer cell lines revealed that compounds with similar structures to 2(3H)-Benzothiazolone significantly inhibited tumor growth in vitro and in vivo models .
- Antimicrobial Efficacy : Another research effort demonstrated that derivatives effectively inhibited bacterial growth in clinical isolates, suggesting their potential as new antimicrobial agents .
Q & A
Basic: What synthetic methodologies are commonly used to prepare 3-[(4-methylphenyl)sulfonyl]-2(3H)-benzothiazolone derivatives?
Answer:
The compound and its analogs are synthesized via N-alkylation and piperazine core functionalization . A typical protocol involves:
Intermediate formation : Bromoalkylated benzothiazolone precursors (e.g., 2c-j) are prepared by reacting 2(3H)-benzothiazolone with bromoalkyl halides under basic conditions.
Piperazine coupling : The intermediates are reacted with piperazine in a 1:1 molar ratio using anhydrous DMF and K₂CO₃ as a base at 60°C. The products are isolated as hydrochloride salts for biological testing .
Sulfonylation : The 4-methylphenylsulfonyl group is introduced via sulfonylation of the piperazine nitrogen using 4-methylbenzenesulfonyl chloride.
This two-step process ensures high yields (63–68%) and purity, confirmed by NMR and mass spectrometry .
Basic: What are the primary biological targets of this compound in anti-inflammatory research?
Answer:
The compound acts as a dual inhibitor of:
- Inducible nitric oxide synthase (iNOS) : Reduces nitric oxide (NO) production in LPS-stimulated macrophages (RAW264.7 cells), measured via the Griess assay .
- Nuclear factor kappa-B (NF-κB) : Inhibits NF-κB-driven luciferase expression in SW1353 chondrosarcoma cells, assessed using a reporter gene assay .
Key derivatives (e.g., 3j , 5t , 8b ) exhibit IC₅₀ values ≤1 μM for iNOS and comparable efficacy to indomethacin in vivo .
Advanced: How does alkyl chain length and attachment position influence the compound’s inhibitory activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Optimal chain length : A six-carbon alkyl chain between the benzothiazolone and piperazine core maximizes iNOS inhibition (e.g., 3j , IC₅₀ = 0.28 μM). Shorter chains (≤4 carbons) reduce activity by >10-fold .
- Attachment position : S-alkylation (via sulfur) enhances binding affinity compared to O-alkylation, likely due to improved hydrophobic interactions in the iNOS active site .
- Dimerization : Homodimers (e.g., 8b ) show superior activity to monomers, attributed to bivalent interactions with iNOS heme and hydrophobic pockets .
Advanced: What computational strategies are used to predict binding modes of this compound with iNOS?
Answer:
Molecular docking (Discovery Studio LIGANDFIT module) and MD simulations are employed:
- Binding pocket : The compound occupies a larger hydrophobic cavity in iNOS (PDB: 3E65) compared to monomeric inhibitors, forming hydrogen bonds with Gln257 and stacking against the heme cofactor .
- Key interactions : Hydrophobic contacts with Val346 and π-π stacking with Phe363 stabilize the binding. Docking scores correlate with experimental IC₅₀ values (R² = 0.89) .
Basic: What in vivo models validate the anti-inflammatory efficacy of this compound?
Answer:
- Acetic acid-induced writhing test : Compounds 3j , 5t , and 8b reduce writhing episodes by 70–85% (10 mg/kg, i.p.), comparable to ketorolac .
- Gelatin-induced paw edema : Edema inhibition rates reach 60–75% at 6 hours post-administration, linked to NF-κB suppression .
No acute toxicity is observed at doses ≤25 mg/kg in murine models .
Advanced: How can metabolic instability of this compound be addressed in drug design?
Answer:
The compound’s short half-life (t₁/₂ <3 hours) is attributed to rapid N-dealkylation and sulfone group metabolism. Strategies to improve stability include:
- Isosteric replacement : Substituting the sulfonyl group with a sulfonamide or carbamate.
- Cyclization : Converting the alkyl chain into a pyrrolidine ring to reduce oxidative degradation .
- Prodrug design : Masking the sulfonyl group as a phosphate ester for sustained release .
Basic: What cytotoxicity profiles are reported for this compound?
Answer:
At concentrations ≤25 μg/mL, the compound shows no cytotoxicity in:
- Human tumor cell lines : SK-MEL (melanoma), KB (oral), BT-549 (breast), SK-OV-3 (ovarian).
- Renal cell lines : Vero (monkey) and LLC-PK1 (pig) .
This selectivity (>100-fold vs. iNOS IC₅₀) supports its potential as a safe therapeutic candidate .
Advanced: How do structural differences between benzothiazolone and benzoxazolone derivatives affect activity?
Answer:
- Benzothiazolone derivatives (e.g., 3j ) exhibit 10–15x higher iNOS inhibition than benzoxazolone analogs (IC₅₀ = 0.28 μM vs. 4.2 μM).
- The thione group in benzothiazolone enhances hydrogen bonding with iNOS Arg265, while the oxazolone’s carbonyl group shows weaker interactions .
Advanced: What analytical techniques confirm the compound’s purity and structure?
Answer:
- NMR : ¹H and ¹³C spectra verify alkyl chain integration and sulfonyl group position (e.g., δ 7.8 ppm for aromatic protons) .
- Mass spectrometry : ESI-MS confirms molecular ions at m/z 427.1 [M+H]⁺ .
- HPLC : Purity >98% is achieved using a C18 column (MeCN/H₂O, 70:30) .
Basic: What are the environmental implications of benzothiazolone derivatives?
Answer:
Benzothiazolones (e.g., from tire wear) are detected in wastewater and sludge via SPE-LC-MS/MS . Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
